1-Bromotetradecane

Overview

Description

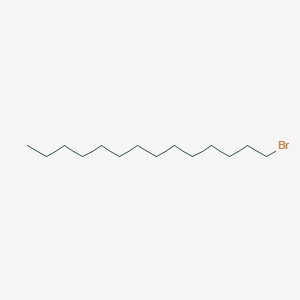

1-Bromotetradecane (CAS 112-71-0), also known as tetradecyl bromide or myristyl bromide, is a long-chain alkyl bromide with the molecular formula C₁₄H₂₉Br and a molecular weight of 277.3 g/mol. It is a colorless liquid at room temperature, with a boiling point of 307.5 ± 5.0 °C and a melting point of 5–6 °C . Its density is approximately 1.0 ± 0.1 g/cm³, and it is widely used as an intermediate in organic synthesis, particularly in the preparation of ionic liquids, surfactants, and bioactive compounds .

Purity levels of commercially available this compound typically exceed 98%, as verified by chromatography and thermodynamic measurements . Its isobaric heat capacity and isothermal compressibility have been experimentally characterized, with deviations in thermodynamic models observed for chain lengths ≥C₁₂, highlighting unique intermolecular interactions in longer bromoalkanes .

Preparation Methods

1-Bromotetradecane is typically synthesized from 1-tetradecanol through a bromination reaction. The process involves adding 1-tetradecanol to a reaction pot, followed by the dropwise addition of sulfuric acid with continuous stirring. After half an hour, hydrobromic acid is added, and the mixture is heated to 99-101°C for 8 hours. The reaction mixture is then cooled to 30°C, and the upper layer of oil is separated. The pH is adjusted to 8 using a 10% sodium carbonate solution, and the oily substance is washed with 50% ethanol. The washed substance is then dried and filtered to obtain this compound .

Chemical Reactions Analysis

1-Bromotetradecane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.

Reduction Reactions: It can be reduced to tetradecane using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions to form tetradecanoic acid.

Common reagents used in these reactions include hydrobromic acid, sulfuric acid, sodium carbonate, and various nucleophiles. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Organic Synthesis

1-Bromotetradecane serves as a crucial intermediate in various organic synthesis processes. It is primarily utilized for:

- Synthesis of Tetradecylferrocene : This compound is synthesized for potential applications in electronic materials due to its unique electronic properties.

- Production of Cationic and Zwitterionic Gemini Surfactants : These surfactants are used in detergents and emulsifiers, providing enhanced surface activity compared to conventional surfactants.

- Metallomesogenic Polymers : It is involved in synthesizing polymers that exhibit liquid crystalline properties, which have applications in advanced materials science.

Surfactant Applications

This compound is integral to the development of various surfactants:

- Cationic Surfactants : These are utilized in personal care products and industrial cleaning agents due to their antimicrobial properties.

- Zwitterionic Surfactants : Known for their mildness and effectiveness, these surfactants are used in formulations for sensitive skin products.

Table 1: Comparison of Surfactants Synthesized from this compound

| Surfactant Type | Structure | Applications |

|---|---|---|

| Cationic | R-N^+(CH₃)₃ | Antimicrobial agents, hair conditioners |

| Zwitterionic | R-N^+(CH₃)₂(CH₂)₂COO^- | Detergents, emulsifiers |

Biological Research

Recent studies have highlighted the biological activity of this compound, particularly its antimicrobial properties:

- Antimicrobial Activity : Research indicates that compounds with longer alkyl chains exhibit increased potency against Gram-positive bacteria. For instance, a study found that derivatives based on tetradecane demonstrated significant antibacterial effects, particularly against Staphylococcus aureus and Streptococcus pyogenes.

Table 2: Antimicrobial Activity of N-Alkyl Substituted Compounds

| Compound | Alkyl Chain Length | Gram-positive Activity | Gram-negative Activity |

|---|---|---|---|

| 1a | C5 | Moderate | Inactive |

| 1b | C6 | Moderate | Inactive |

| 1i | C14 | Very Strong | Inactive |

The mechanism behind this antimicrobial action involves the disruption of microbial cell membranes due to the hydrophobic nature of the alkyl chain, leading to increased permeability and cell lysis.

Case Study 1: Synthesis of Quaternary Ammonium Compounds

A study synthesized novel quaternary ammonium urethane-dimethacrylate monomers using this compound. These compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, showcasing their potential as alternatives to traditional metal complex drugs .

Case Study 2: Development of Metallomesogenic Polymers

Research into metallomesogenic polymers has utilized this compound as a building block for creating materials with unique liquid crystalline properties. These materials have promising applications in displays and sensors due to their responsive behavior under external stimuli .

Mechanism of Action

The mechanism of action of 1-bromotetradecane primarily involves its reactivity as an alkylating agent. The bromine atom in the compound is highly reactive and can be easily replaced by other nucleophiles in substitution reactions. This reactivity makes it a valuable intermediate in organic synthesis, allowing for the formation of various complex molecules.

Comparison with Similar Compounds

Comparison with Similar 1-Bromoalkanes

Thermodynamic Properties

The thermodynamic behavior of 1-bromoalkanes varies significantly with chain length. For instance, the isothermal compressibility (κ) and fluctuation parameter (b) of 1-bromotetradecane (C₁₄) deviate from linear trends observed in shorter chains (C₃–C₁₁). This suggests stronger dispersion forces and reduced molecular flexibility in longer chains :

Table 1: Thermodynamic Parameters of Selected 1-Bromoalkanes

| Compound | Chain Length | κ (GPa⁻¹) | b Parameter |

|---|---|---|---|

| 1-Bromododecane | 12 | 0.00941 | -4.90 |

| This compound | 14 | 0.00952 | -4.62 |

The increased κ value for this compound indicates higher compressibility compared to 1-bromododecane (C₁₂), likely due to enhanced van der Waals interactions in longer alkyl chains .

Mesomorphic Behavior in Ionic Liquids (ILs)

This compound-derived ionic liquids exhibit unique phase transitions. For example, ILs synthesized with this compound display dimorphic enantiotropic mesophases (Cr-SmA and SmA-N transitions), whereas those with shorter chains (e.g., 1-bromohexane or 1-bromooctane) are non-mesomorphic :

Table 2: Phase Behavior of Ionic Liquids with Different 1-Bromoalkanes

| Compound | Mesomorphic Behavior | Phase Transitions Observed |

|---|---|---|

| 1-Bromohexane | Non-mesomorphic | N/A |

| This compound | Dimorphic enantiotropic | Cr → SmA → N |

This property makes this compound preferable for designing liquid crystals or temperature-responsive materials .

Solubility and Reactivity

The solubility parameter of this compound, calculated using the COSMO-RS approach, is -2.53 log units , significantly higher than that of 1-bromooctadecane (C₁₈, -8.53 log units) . This reflects its intermediate polarity and compatibility with both hydrophobic and mildly polar solvents.

Table 3: Solubility Parameters of Long-Chain 1-Bromoalkanes

| Compound | log Unit (COSMO-RS) |

|---|---|

| This compound | -2.53 |

| 1-Bromooctadecane | -8.78 |

In synthesis, this compound is used in quaternary ammonium surfactants (e.g., [C₁₄mpy][Br]) and antimicrobial agents , where its chain length balances lipophilicity and solubility . Shorter chains (e.g., C₁₂) may reduce surfactant efficacy, while longer chains (C₁₆) complicate purification .

Biological Activity

1-Bromotetradecane, a long-chain alkyl bromide, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article delves into the biological activity of this compound, exploring its antimicrobial properties, interactions with biological systems, and implications in pharmacological research.

This compound (C14H29Br) is characterized by its long hydrophobic alkyl chain, which significantly influences its biological interactions. Its physical properties include:

- Molecular Weight : 285.3 g/mol

- Boiling Point : 175-178 °C

- Melting Point : 5-6 °C

- Density : 0.932 g/mL at 25 °C

These properties facilitate its use in various chemical syntheses and biological assays.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial activity, particularly against Gram-positive bacteria. A study synthesized a series of N-alkyl substituted derivatives, including those based on tetradecane, and evaluated their antibacterial effects. The results indicated that compounds with longer alkyl chains exhibited increased antimicrobial potency.

Table 1: Antimicrobial Activity of N-Alkyl Substituted Compounds

| Compound | Alkyl Chain Length | Gram-positive Activity | Gram-negative Activity |

|---|---|---|---|

| 1a | C5 | Moderate | Inactive |

| 1b | C6 | Moderate | Inactive |

| 1c | C7 | Moderate | Inactive |

| 1d | C8 | Strong | Inactive |

| 1e | C9 | Strong | Inactive |

| 1f | C10 | Very Strong | Inactive |

| 1g | C11 | Strong | Inactive |

| 1h | C12 | Strong | Inactive |

| 1i | C14 | Very Strong | Inactive |

The study highlighted that the highest activity was observed in compounds with a ten-carbon chain (C10), suggesting that the length of the alkyl substituent plays a crucial role in enhancing antimicrobial efficacy .

The antimicrobial mechanism of action for long-chain alkyl bromides like this compound is believed to involve disruption of microbial cell membranes. The hydrophobic nature of the alkyl chain allows these compounds to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis . This mechanism is particularly effective against Gram-positive bacteria due to their simpler cell wall structure compared to Gram-negative bacteria.

Case Study: Synthesis of N-Tetradecyl-1,10-phenanthrolinium Salts

One notable application of this compound is in the synthesis of N-tetradecyl-1,10-phenanthrolinium salts. These salts were tested for their biological activity against various bacterial strains, including Staphylococcus aureus and Streptococcus pyogenes. The results indicated significant antibacterial effects, showcasing the potential of tetradecyl derivatives in developing new antimicrobial agents .

Pharmacological Implications

The ability of this compound to form quaternary ammonium compounds through quaternization reactions enhances its pharmacological profile. These derivatives have shown promise as effective agents against various pathogens and may serve as templates for designing novel therapeutics targeting microbial infections .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Bromotetradecane, and how do they influence its reactivity in alkylation reactions?

- Methodological Answer : The molecular weight (277.30 g/mol), boiling point (307°C), and density (1.04 g/cm³ at 20°C) of this compound are critical for its role as an alkylating agent. For example, its long carbon chain increases steric hindrance, requiring optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents) to enhance nucleophilic substitution efficiency. Purification via fractional distillation is recommended due to its high boiling point .

Q. What are the standard synthetic routes for this compound, and how can purity be validated?

- Methodological Answer : this compound is typically synthesized via free-radical bromination of tetradecane or nucleophilic substitution of 1-tetradecanol with HBr. Post-synthesis, purity is validated using gas chromatography (GC) to detect unreacted precursors and nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of byproducts like dibrominated alkanes. Suppliers like Sigma-Aldrich report >99% purity for research-grade material .

Advanced Research Questions

Q. How do thermodynamic properties (e.g., isothermal compressibility) of this compound compare to shorter-chain 1-bromoalkanes, and what deviations occur in predictive models?

- Methodological Answer : Experimental data show that the linear approximation for thermodynamic parameters (e.g., isothermal compressibility) deviates significantly for this compound compared to shorter homologs (e.g., 1-bromopropane). For instance, the coefficient shifts from -5.83 (C3) to -5.21 (C14), indicating chain-length-dependent non-ideality. Researchers should use empirical corrections for models beyond C11 to account for increased molecular interactions .

Q. What challenges arise in alkylation reactions using this compound with bulky nucleophiles, and how can reaction yields be improved?

- Methodological Answer : Steric hindrance from the C14 chain reduces alkylation efficiency with bulky nucleophiles (e.g., benzyl anions). Strategies include using phase-transfer catalysts (e.g., quaternary ammonium salts) to enhance solubility or employing high-boiling solvents like DMF to stabilize transition states. For example, adding HMPA increased yields in benzylic alkylation by 23% under optimized conditions .

Q. How can researchers resolve contradictions between experimental and theoretical data for this compound’s heat capacity?

- Methodological Answer : Discrepancies arise from assumptions in ideal solution models, which neglect chain-length effects. To address this, use molecular dynamics simulations with force fields calibrated for long-chain bromoalkanes. Cross-validate results with differential scanning calorimetry (DSC) to refine parameters like (isothermal compressibility) and (fluctuational coefficients) .

Q. What ecological and toxicological data gaps exist for this compound, and how can they be addressed in safety assessments?

- Methodological Answer : Existing safety data sheets lack ecotoxicity (e.g., LC50 for aquatic organisms) and chronic exposure data. Researchers should conduct OECD 301F biodegradability tests and Daphnia magna toxicity assays. Computational tools like EPI Suite can predict bioaccumulation potential (log Kow ≈ 8.2), guiding risk mitigation in lab workflows .

Q. Experimental Design & Data Analysis

Q. How can researchers design experiments to study this compound’s role as a phase-transfer catalyst in biphasic systems?

- Methodological Answer : Use a two-phase system (e.g., water/chloroform) with this compound as a co-solvent. Monitor reaction kinetics via UV-Vis spectroscopy or HPLC to quantify catalyst efficiency. Compare turnover rates with shorter-chain analogs to establish structure-activity relationships (SARs) .

Q. What statistical methods are suitable for analyzing variability in thermodynamic measurements of this compound?

- Methodological Answer : Apply multivariate regression to account for temperature, pressure, and solvent effects. Use error propagation analysis for derived parameters (e.g., ) and report confidence intervals (±0.2% for C3–C11; ±0.5% for C14). Outliers should be scrutinized for experimental artifacts (e.g., impurities) .

Properties

IUPAC Name |

1-bromotetradecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFZTCSTGIWCQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3038725 | |

| Record name | 1-Bromotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear yellow liquid; [Acros Organics MSDS] | |

| Record name | 1-Bromotetradecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19335 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

112-71-0 | |

| Record name | 1-Bromotetradecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromotetradecane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecane, 1-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromotetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromotetradecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYL BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GX615908HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.